molecular formula C13H19NO2S B4424678 N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE

N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B4424678
M. Wt: 253.36 g/mol
InChI Key: FTRMPRZDMUMHJS-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE is an organic compound that features a cyclohexyl group, a furan ring, and a sulfanylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to introduce the cyclohexyl and sulfanylmethyl groups. One common method involves the use of Mannich bases, where the furan-2-carboxylic acid hydrazide is reacted with formaldehyde and cyclohexylamine in ethanol to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form corresponding amines.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and sulfanylmethyl group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. Additionally, the cyclohexyl group can provide steric hindrance, affecting the compound’s overall conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-{[(FURAN-2-YL)METHYL]SULFANYL}ACETAMIDE is unique due to the presence of the cyclohexyl group, which is not commonly found in similar compounds. This structural feature can impart distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclohexyl-2-(furan-2-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-13(14-11-5-2-1-3-6-11)10-17-9-12-7-4-8-16-12/h4,7-8,11H,1-3,5-6,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRMPRZDMUMHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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